molecular formula C10H9N3 B1252116 3-Phenylpyrazin-2-amine CAS No. 41270-67-1

3-Phenylpyrazin-2-amine

Cat. No. B1252116
CAS RN: 41270-67-1
M. Wt: 171.2 g/mol
InChI Key: HZNLSEFDJFDNFU-UHFFFAOYSA-N
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Description

3-Phenylpyrazin-2-amine (3-PP2A) is an organic compound belonging to the family of pyrazines. It is a colorless solid that is soluble in water and miscible in organic solvents. 3-PP2A is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It has been the subject of numerous scientific studies due to its potential applications in a variety of fields.

Scientific Research Applications

Molecular Binding and Synthesis

  • Molecular Binding of Biogenic Amines : 3-Phenylpyrazin-2-amine is structurally similar to 2-phenylethylamine, which is studied for its binding with β-cyclodextrin. This encapsulation increases the stability of the amine and its targeted transport in the body, preventing premature destruction by monoamine oxygenase enzyme. This research demonstrates potential applications in pharmacological practices (ChemChemTech, 2023).

Fluorescence Labeling in Saccharides

  • Sensitive Fluorescence Prelabeling Reagent : 2-Amino-3-phenylpyrazine, a compound closely related to this compound, shows effective use as a fluorescence labeling reagent for saccharides. It allows for sensitive detection under various conditions, including high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE), with strong fluorescence properties (Journal of chromatography. A, 2003).

Antimicrobial Activity

  • Synthesis of Antimicrobial Substances : Research into 2-arylhydrazononitriles, which include compounds related to this compound, has led to the synthesis of new heterocyclic substances with notable antimicrobial activities. These substances show promise against various bacteria and yeast strains (European journal of medicinal chemistry, 2011).

Corrosion Inhibition

  • Inhibition of Iron Corrosion : Studies involving bipyrazolic compounds, related to this compound, have demonstrated their effectiveness in inhibiting corrosion of pure iron in acidic media. These findings are significant for industrial applications, particularly in protecting metal surfaces against corrosion (Applied Surface Science, 2005).

Adenosine Receptor Antagonism

  • Human A3 Adenosine Receptor Antagonists : Research into 2-arylpyrazolo[3,4-c]quinoline derivatives, which are structurally related to this compound, has shown potential in creating human A3 adenosine receptor antagonists. These compounds are being explored for use in cerebral ischemia treatments (Journal of medicinal chemistry, 2007).

Catalytic Aminocarbonylation

  • Synthesis of N-Substituted Nicotinamide Compounds : The catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, such as iodopyrazine, is an area of active research. This method allows for the synthesis of biologically important compounds including N-substituted nicotinamides (Tetrahedron, 2007).

Anticancer Activity

  • Synthesis of Anticancer Mannich Bases : A study focused on enhancing the anticancer activities of 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, a compound related to this compound, has led to the synthesis of novel Mannich bases. These bases demonstrated moderate cytotoxic activity against prostate cancer cells (Medicinal Chemistry Research, 2019).

Tuberculostatic Activity

  • Pyrazine Derivatives as Tuberculostatic Agents : The synthesis of certain pyrazine derivatives, structurally related to this compound, has shown potential in developing tuberculostatic agents. These compounds have displayed significant activity against tuberculosis (Phosphorus, Sulfur, and Silicon and the Related Elements, 2005).

Safety and Hazards

3-Phenylpyrazin-2-amine is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

3-phenylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNLSEFDJFDNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543058
Record name 3-Phenylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41270-67-1
Record name 3-Phenylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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